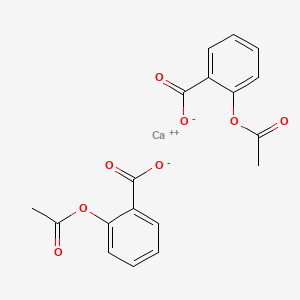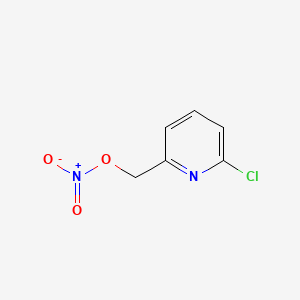
6-Chloro-2-pyridylmethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a light to medium weight fibre glass fabric with a twill weave, often used in the production of glass-reinforced plastic parts . The compound is known for its compatibility with resin finishes, making it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of FK-803 involves the use of specific yarns and thread counts. The warp and weft yarns are typically EC9-68, with a thread count of 12.0 per 1 cm for warp and 11.5 per 1 cm for weft . The fabric is heat cleaned and de-sized, followed by the application of a black pigmented silane finish .
Industrial Production Methods
In industrial settings, FK-803 is produced by weaving the specified yarns into a twill pattern. The fabric is then subjected to heat cleaning and de-sizing processes to remove any impurities. The final step involves applying a black pigmented silane finish to enhance the fabric’s compatibility with resin .
Análisis De Reacciones Químicas
Types of Reactions
FK-803 primarily undergoes reactions related to its application in composite materials. These reactions include:
Polymerization: The fabric can be incorporated into resin matrices, where it undergoes polymerization to form strong, durable composites.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving FK-803 include:
Composite Materials: Strong, durable composites used in various industrial applications.
Protective Coatings: Transparent, flexible coatings resistant to acids, bases, salt solutions, hydrocarbon fuels, and water.
Aplicaciones Científicas De Investigación
FK-803 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of composite materials and protective coatings.
Biology: Potential applications in the development of biocompatible materials.
Medicine: Research into its use in medical devices and implants due to its chemical resistance and durability.
Mecanismo De Acción
The mechanism of action of FK-803 involves its interaction with resin matrices and curing agents. The black pigmented silane finish enhances its compatibility with resin, allowing it to form strong, durable composites. The cross-linking induced by curing agents such as benzoyl peroxide further enhances the mechanical strength and chemical resistance of the material .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
FK-803 stands out due to its specific application in the production of glass-reinforced plastic parts and its compatibility with resin finishes. Its unique properties, such as chemical resistance and mechanical strength, make it suitable for a wide range of industrial applications .
Propiedades
Número CAS |
90500-72-4 |
|---|---|
Fórmula molecular |
C6H5ClN2O3 |
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
(6-chloropyridin-2-yl)methyl nitrate |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2 |
Clave InChI |
KLKMRHCMLLGCSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |
SMILES canónico |
C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |
| 90500-72-4 | |
Sinónimos |
6-chloro-2-pyridylmethyl nitrate CPMN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
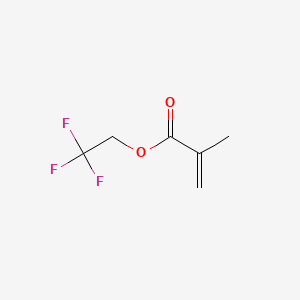
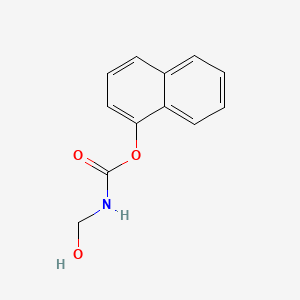
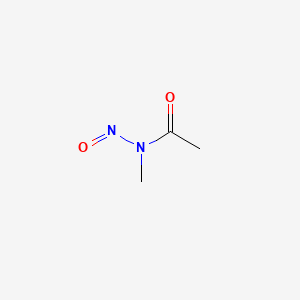

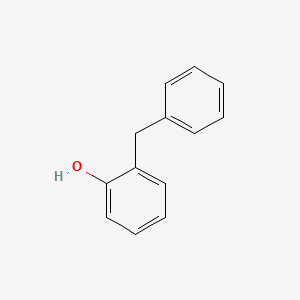
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)
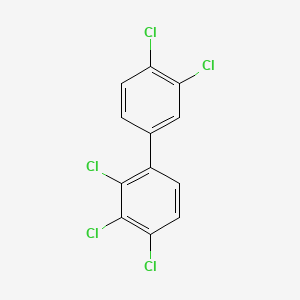
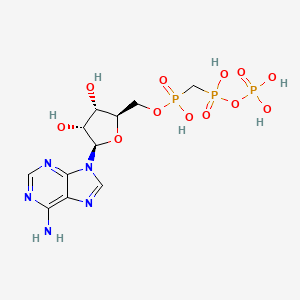
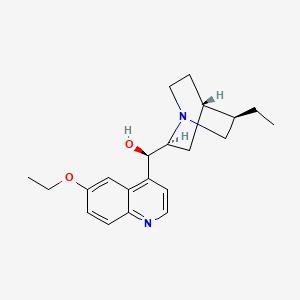
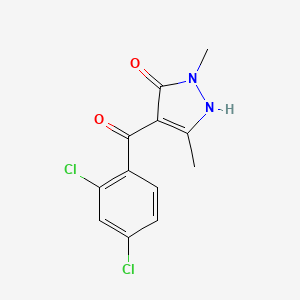
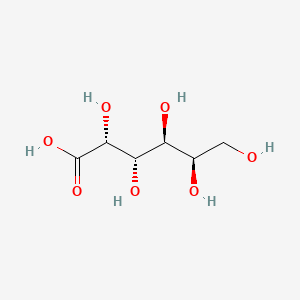
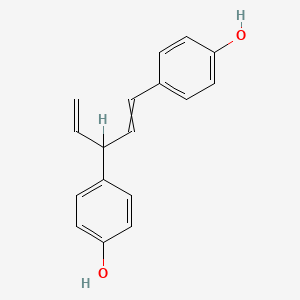
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
